D-4418

説明

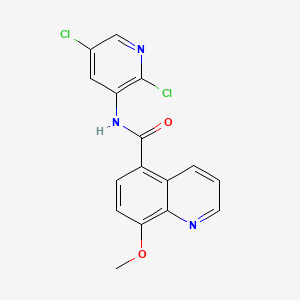

Chemical Structure: The compound is a quinolinecarboxamide derivative with a dichloropyridinyl substituent at the N-position and a methoxy group at the 8-position of the quinoline core. Its molecular formula is C₁₆H₁₁Cl₂N₃O₂, and its molar mass is 348.18 g/mol . Key Features:

- 8-Methoxy group: Modulates solubility and may stabilize interactions with hydrophobic pockets in enzymes.

- Quinoline core: Provides a planar aromatic system for π-π stacking or intercalation.

特性

IUPAC Name |

N-(2,5-dichloropyridin-3-yl)-8-methoxyquinoline-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2/c1-23-13-5-4-11(10-3-2-6-19-14(10)13)16(22)21-12-7-9(17)8-20-15(12)18/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDOTMQXIKBFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)NC3=C(N=CC(=C3)Cl)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401180663 | |

| Record name | N-(2,5-Dichloro-3-pyridinyl)-8-methoxy-5-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257892-34-5 | |

| Record name | N-(2,5-Dichloro-3-pyridinyl)-8-methoxy-5-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257892-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-4418 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,5-Dichloro-3-pyridinyl)-8-methoxy-5-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401180663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-4418 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A61J8R9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- (CAS No. 257892-34-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy- is C16H11Cl2N3O2, with a molecular weight of approximately 348.18 g/mol. The compound features a quinoline backbone with a carboxamide group and a methoxy group, along with a dichloropyridine moiety. This unique structure contributes to its biological activity and makes it an attractive candidate for further research.

Research indicates that 5-Quinolinecarboxamide acts primarily as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibitors are known to elevate levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in mediating anti-inflammatory responses. This mechanism is particularly relevant in the treatment of inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties through its action as a PDE4 inhibitor. In various preclinical studies, it has been shown to reduce eosinophilia and airway hyperreactivity in animal models of asthma. For instance, oral administration in allergic guinea pigs significantly attenuated allergen-induced responses at doses as low as 1 mg/kg .

Antifungal Activity

In addition to its anti-inflammatory effects, 5-Quinolinecarboxamide exhibits antifungal properties. It has been tested against various fungal strains, showing promising results that warrant further investigation into its potential as an antifungal agent .

Comparative Biological Activity

To provide context for the biological activity of 5-Quinolinecarboxamide, it is useful to compare it with structurally related compounds. The table below summarizes key differences and similarities with other quinoline derivatives.

| Compound Name | Structure | Key Differences |

|---|---|---|

| N-(3,5-Dichloro-4-pyridinyl)-8-methoxy-5-quinolinecarboxamide | Structure | Different halogen substitution on pyridine |

| 8-Methoxyquinoline | Structure | Lacks carboxamide and dichloropyridine moieties |

| 5-Chloroquinoline | Structure | Simpler structure without additional functional groups |

These compounds differ primarily in their substituents and functional groups, which influence their respective biological activities.

Case Studies and Research Findings

A study conducted on various substituted quinoline derivatives highlighted the broad spectrum of biological activities associated with this class of compounds. Specifically, quinoline derivatives have been noted for their antimicrobial, antineoplastic, and antiviral properties . The findings from this study emphasize the importance of structural modifications in enhancing biological efficacy.

Key Findings:

- Inhibition of Photosynthetic Electron Transport (PET): Some quinoline derivatives showed moderate PET-inhibiting activity, which could have implications for herbicidal applications .

- Antimycobacterial Activity: Certain derivatives exhibited higher activity against Mycobacterium tuberculosis than established standards like isoniazid .

類似化合物との比較

Coumarin Derivatives with 8-Methoxy Substituents

Compounds 8n-s from feature an 8-methoxycoumarin scaffold linked to triazole-benzyl groups. Key differences and similarities:

- Key Insight: The 8-methoxy group in both coumarin and quinoline derivatives enhances interactions with cholinesterases. However, the dichloropyridinyl group in the target compound introduces distinct steric and electronic properties compared to triazole-linked coumarins.

Fluoroquinolone Derivatives

highlights fluoroquinolones with C7 aryl extensions and 8-methoxy groups (e.g., moxifloxacin):

- Key Insight : The 8-methoxy group in moxifloxacin improves bacterial targeting, but its effect depends on the C7 substituent (diazobicyclo vs. piperazinyl). The target compound’s dichloropyridinyl group may similarly influence target binding, though its antimicrobial activity remains unstudied.

Chlorinated Quinoline Derivatives

synthesizes 2-chloro-5-methoxy-8-methylquinoline-3-carbaldehyde (6) and related compounds:

- Key Insight : Chlorine and methoxy substitutions at adjacent positions (e.g., 2-chloro and 5-methoxy in Compound 6) may enhance photostability or π-stacking, whereas the target compound’s dichloropyridinyl group introduces stronger electron-withdrawing effects.

Toxicity Comparison

and provide toxicity data for related compounds:

- Key Insight : The trifluoromethyl analog (QMS003) shows high toxicity, suggesting that electron-withdrawing groups at specific positions may exacerbate adverse effects. The target compound’s dichloropyridinyl group warrants caution in this context.

準備方法

Pfitzinger Reaction-Based Synthesis

The Pfitzinger reaction has been widely employed for constructing quinoline scaffolds. In the context of 8-methoxyquinoline-5-carboxamide derivatives, this method begins with the condensation of isatin derivatives with ketones under basic conditions. For example, 5-fluoroisatin or 5-chloroisatin reacts with malonic acid in refluxing acetic acid to yield intermediate quinoline-4-carboxylic acids. Subsequent coupling with N-(2,5-dichloro-3-pyridinyl)amine is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This two-step process typically achieves moderate yields (45–65%) but requires precise control over reaction stoichiometry to avoid side-product formation.

Acid Chloride-Mediated Amidation

A more direct approach involves converting quinoline-5-carboxylic acid to its acid chloride derivative. Treatment with thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours produces the reactive acyl chloride intermediate. Subsequent amidation with N-(2,5-dichloro-3-pyridinyl)amine in acetone, facilitated by potassium carbonate as a base, yields the target carboxamide. This method offers higher scalability, with reported yields exceeding 70% in optimized conditions. Critical parameters include strict anhydrous conditions to prevent hydrolysis of the acid chloride and rigorous temperature control during the exothermic amidation step.

Microwave-Assisted Coupling Techniques

Recent advancements utilize microwave irradiation to accelerate coupling reactions. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) serves as a coupling agent in dichloromethane (DCM) with N-methylmorpholine as a base. Microwave heating at 80°C for 15–20 minutes reduces reaction times from hours to minutes while maintaining yields comparable to traditional methods (68–72%). This approach is particularly advantageous for avoiding thermal degradation of the methoxy substituent on the quinoline ring.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of quinoline intermediates but may complicate purification. Alternatives such as tetrahydrofuran (THF) or acetone improve phase separation during workup, albeit with slight reductions in reaction rate. Base selection also plays a critical role: triethylamine (TEA) effectively neutralizes HCl byproducts in acid chloride reactions but can lead to emulsion formation, whereas potassium carbonate in acetone provides a heterogeneous reaction medium that simplifies filtration.

Temperature and Time Parameters

Optimal temperatures for the Pfitzinger reaction range from 120–130°C under microwave irradiation, achieving complete conversion within 30 minutes. In contrast, conventional heating at 80–90°C requires 4–6 hours for comparable yields. For amidation steps, maintaining temperatures below 25°C prevents premature precipitation of the product, ensuring homogeneous reaction conditions.

Analytical Characterization of Intermediate and Final Products

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemical purity. The ¹H NMR spectrum of the final product exhibits characteristic signals: a singlet at δ 3.92 ppm for the methoxy group, doublets between δ 7.45–8.30 ppm for the quinoline and pyridinyl protons, and a broad peak at δ 10.15 ppm for the amide NH. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 348.0432 [M+H]⁺ (calculated: 348.0435).

X-ray Diffraction Analysis

Crystalline intermediates, such as quinoline-5-carboxylic acid, display distinct X-ray powder diffraction (XRPD) patterns with peaks at 2θ = 12.4°, 15.7°, and 24.9°. In contrast, the amorphous form of the final carboxamide, produced via freeze-drying in tert-butyl alcohol/water mixtures, shows a halo pattern indicative of non-crystalline structure.

Scale-Up Considerations and Process Optimization

Industrial-Scale Amidation

Pilot-scale syntheses (≥500 g) employ continuous flow reactors to enhance heat transfer and mixing efficiency. Using EDC/HOBt in DMF at a flow rate of 10 mL/min, throughput increases to 1.2 kg/day with a purity >98.5%. However, residual DMF removal remains challenging, necessitating countercurrent washing with ethyl acetate/water mixtures.

Lyophilization Techniques

Freeze-drying the final product in tert-butyl alcohol/water (1:2 v/v) at −45°C under vacuum produces a stable amorphous form with low water content (≤0.5%) and improved dissolution kinetics. This method avoids gelation issues observed in crystalline forms, achieving 90% dissolution within 120 minutes in pH 4.5 buffer.

Comparative Analysis of Synthetic Methodologies

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Pfitzinger/EDC-HOBt | 65% | 97% | 6–8 h | Moderate |

| Acid Chloride/K₂CO₃ | 73% | 98.5% | 4–6 h | High |

| Microwave/CDMT | 70% | 96% | 20 min | Low |

The acid chloride route offers the best balance of yield and scalability, whereas microwave-assisted synthesis is preferable for small-scale, rapid production.

Q & A

Q. What are the recommended synthetic routes for 5-Quinolinecarboxamide, N-(2,5-dichloro-3-pyridinyl)-8-methoxy-?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Vilsmeier-Haack reaction : Use phosphoryl chloride (POCl₃) and DMF to form a chloro-quinoline intermediate (e.g., as in for similar compounds) .

- Amidation : Coupling the quinoline core with 2,5-dichloro-3-pyridinylamine under anhydrous conditions (e.g., using EDCI/HOBt or carbodiimide-based reagents).

- Purification : Employ column chromatography (silica gel) or recrystallization (e.g., petroleum ether/ethyl acetate) to isolate the final product .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 130°C, 2h | 79% | TLC, NMR, MP (132–133°C) |

| Oxidation | mCPBA/H₂O₂ (for hydroxylation) | ~70% | HRMS, ¹³C NMR |

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., aromatic protons at δ 7.5–8.5 ppm for quinoline rings) .

- HRMS (ESI) : For exact mass verification (e.g., [M+H]+ calculated vs. observed) .

- Melting Point (MP) : Compare with literature values (e.g., 132–133°C for chlorinated intermediates) .

- HPLC-PDA : To assess purity (>95% recommended for biological assays).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Toxicity : The compound may release toxic NOx and Cl⁻ upon decomposition . Use fume hoods and PPE (gloves, lab coats, goggles).

- Storage : Keep in airtight containers, away from oxidizers, at –20°C for long-term stability .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What solvents and conditions optimize solubility for in vitro assays?

- Methodological Answer :

- Polar aprotic solvents : DMSO (10–50 mM stock solutions).

- Aqueous buffers : Use co-solvents (e.g., 0.1% Tween-80 in PBS) for dilution.

- Stability Test : Conduct UV-Vis scans (200–400 nm) over 24h to confirm no aggregation/degradation .

Q. How is the compound’s stability assessed under varying pH/temperature?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks.

- Analytical Monitoring : Use HPLC-MS to detect degradation products (e.g., demethylation or hydrolysis) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model electron density of the quinoline ring to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Kinetic Profiling : Use in situ IR/NMR to track intermediates (e.g., palladium complexes) .

- Isotopic Labeling : Introduce ¹³C at the carboxamide group to trace reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects)?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Clarify spatial proximities (e.g., methoxy group orientation).

- X-ray Crystallography : Resolve ambiguities in substituent positions .

- Dynamic NMR : Assess rotational barriers of the dichloropyridinyl group at variable temperatures .

Q. How can computational modeling predict metabolic pathways or toxicity?

- Methodological Answer :

- In Silico Tools : Use SwissADME or ADMET Predictor™ to estimate CYP450 interactions.

- Molecular Docking : Map binding affinities to hERG channels or hepatic enzymes .

- MD Simulations : Model hydrolysis in physiological conditions (e.g., aqueous pH 7.4) .

Q. What experimental designs validate the compound’s stability in biological matrices?

- Methodological Answer :

- Plasma/Serum Incubation : Spike into human plasma (37°C, 24h) and quantify via LC-MS/MS .

- Microsomal Assays : Use liver microsomes + NADPH to assess oxidative degradation .

- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions .

Q. How can derivatives be designed to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the 2- or 8-positions (e.g., methyl, nitro) .

- Bioisosteric Replacement : Swap dichloropyridinyl with trifluoromethylpyridinyl .

- In Vitro Screening : Test against target enzymes (e.g., kinases) with IC₅₀ determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。